Tert-butyl 2-benzyl-2,7-diazaspiro[3.5]nonane-7-carboxylate
Overview
Description
Tert-butyl 2-benzyl-2,7-diazaspiro[3.5]nonane-7-carboxylate: is a complex organic compound with a unique spirocyclic structure
Mechanism of Action
Target of Action
Tert-butyl 2-benzyl-2,7-diazaspiro[3.5]nonane-7-carboxylate is a complex organic compound that is used as a reagent in the synthesis of RET kinase inhibitors . RET kinase is a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival .
Mode of Action
It is known to interact with its target, the ret kinase, and inhibit its activity . This inhibition can lead to changes in cellular processes controlled by this kinase, such as cell growth and differentiation .
Biochemical Pathways
The compound affects the RET signaling pathway, which is involved in various cellular processes. By inhibiting RET kinase, it can disrupt the normal functioning of this pathway, leading to downstream effects such as reduced cell growth and differentiation .
Pharmacokinetics
The pharmacokinetic properties of Tert-butyl 2-benzyl-2,7-diazaspiro[3Like other similar compounds, its absorption, distribution, metabolism, and excretion (adme) properties would be expected to influence its bioavailability and efficacy .
Result of Action
The inhibition of RET kinase by this compound can lead to a decrease in cell growth and differentiation . This can have significant effects at the molecular and cellular levels, potentially making it useful in the treatment of diseases characterized by overactive RET signaling .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the pH and temperature of the environment, the presence of other compounds, and the specific characteristics of the cells it is acting upon .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Tert-butyl 2-benzyl-2,7-diazaspiro[3.5]nonane-7-carboxylate typically involves a multi-step synthetic process. The starting material is often a spirocyclic amine, which undergoes a series of reactions including alkylation, esterification, and cyclization to form the desired product. Common reagents used in these reactions include alkyl halides, carboxylic acids, and various catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2-benzyl-2,7-diazaspiro[3.5]nonane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, alcohols, and halides; electrophiles like alkyl halides and acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives depending on the substituents introduced .
Scientific Research Applications
Chemistry: In chemistry, Tert-butyl 2-benzyl-2,7-diazaspiro[3.5]nonane-7-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential drug candidates .
Biology and Medicine: In biology and medicine, this compound is investigated for its potential therapeutic properties. It serves as a precursor for the development of drugs targeting specific enzymes or receptors. Its spirocyclic structure is particularly valuable in designing molecules with enhanced stability and bioavailability .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its applications extend to the synthesis of agrochemicals and materials science, where its unique properties are leveraged for various technological advancements .
Comparison with Similar Compounds
- Tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate
- Tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
- Tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate
Uniqueness: Tert-butyl 2-benzyl-2,7-diazaspiro[3.5]nonane-7-carboxylate stands out due to its benzyl group, which imparts unique chemical and biological properties. This differentiates it from other spirocyclic compounds, making it a valuable scaffold for drug development and other applications .
Properties
IUPAC Name |
tert-butyl 2-benzyl-2,7-diazaspiro[3.5]nonane-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-18(2,3)23-17(22)21-11-9-19(10-12-21)14-20(15-19)13-16-7-5-4-6-8-16/h4-8H,9-15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGCOTYSXLIHNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CN(C2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701145301 | |
Record name | 1,1-Dimethylethyl 2-(phenylmethyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701145301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1206969-92-7 | |
Record name | 1,1-Dimethylethyl 2-(phenylmethyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1206969-92-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 2-(phenylmethyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701145301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Benzyl-2,7-diaza-spiro[3.5]nonane-7-carboxylic acid tert-butyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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